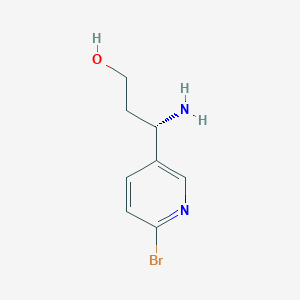
(3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL is a chemical compound that features a brominated pyridine ring attached to a propanol backbone with an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL typically involves the bromination of a pyridine derivative followed by the introduction of the amino and hydroxyl groups. One common method involves the following steps:
Bromination: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Hydroxylation: Finally, the hydroxyl group is introduced through a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated or de-hydroxylated product.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the amino and hydroxyl groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL
- (3S)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL
- (3S)-3-Amino-3-(6-iodo(3-pyridyl))propan-1-OL
Uniqueness
(3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and material science.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(6-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
InChI Key |
YFGWNCAQHZXRDA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@H](CCO)N)Br |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R)-Pyrrolidin-2-yl]propan-1-ol](/img/structure/B13270265.png)
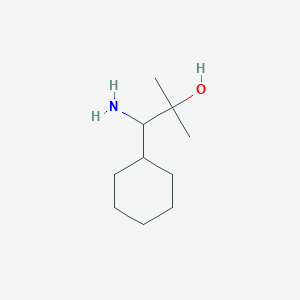
![2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13270279.png)
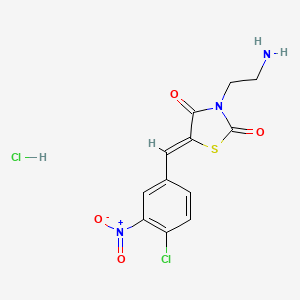
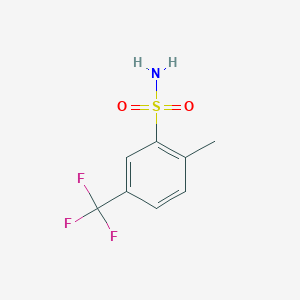
![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13270292.png)
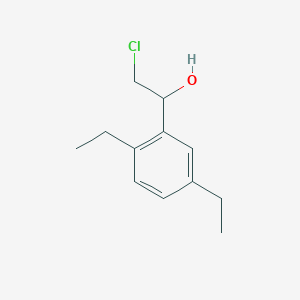


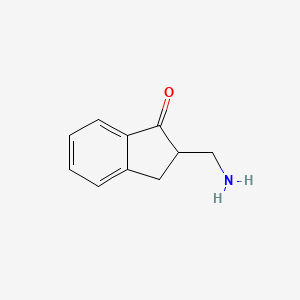
![2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13270351.png)

![{Bicyclo[6.1.0]nonan-4-yl}methanol](/img/structure/B13270375.png)
![Dimethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13270377.png)
